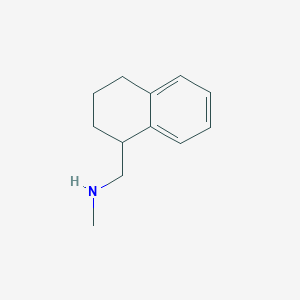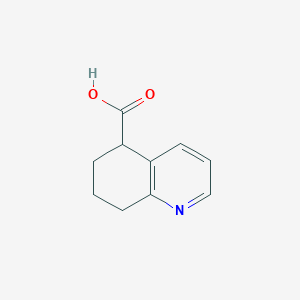![molecular formula C15H19NO5 B13532669 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a benzyloxycarbonyl group, an oxan-3-yl moiety, and an acetic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the reaction of Nα-Cbz-aspartic acid with formaldehyde to form the desired compound . The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure assignment of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of protective groups and selective reactions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions at the benzylic position are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, reduced amines, and substituted benzyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the amino acid moiety, allowing selective reactions to occur at other functional groups. This protection is crucial for the synthesis of complex molecules and peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds are used for the protection of the α-carboxyl group of aspartic acid.
Benzyloxycarbonyl-protected amino acids: These are commonly used in peptide synthesis and share similar protective group chemistry.
Uniqueness
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is unique due to its specific combination of functional groups, which allows for selective reactions and the synthesis of complex molecules. Its ability to protect the amino acid moiety while allowing other reactions to occur makes it valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
2-[3-(phenylmethoxycarbonylamino)oxan-3-yl]acetic acid |
InChI |
InChI=1S/C15H19NO5/c17-13(18)9-15(7-4-8-20-11-15)16-14(19)21-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
IKJSNSHXVOUGJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aminehydrochloride](/img/structure/B13532586.png)

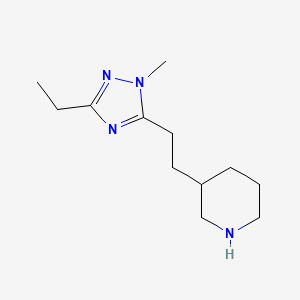
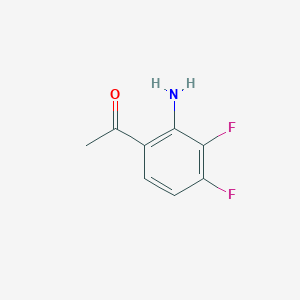
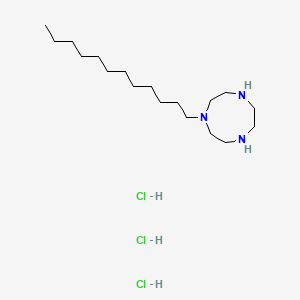
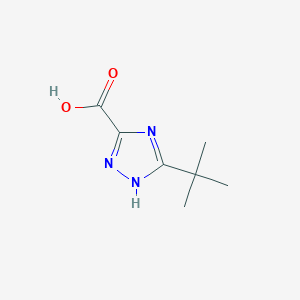
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
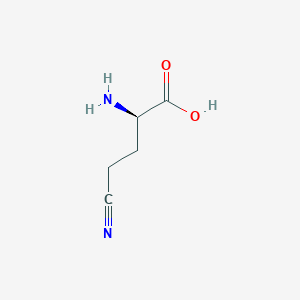
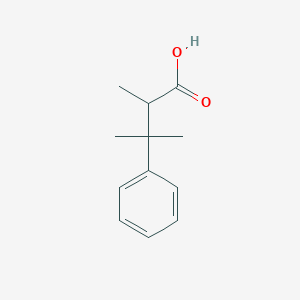
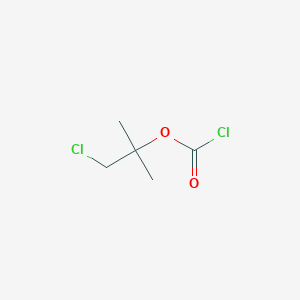
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
